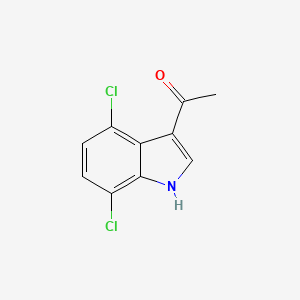

3-Acetyl-4,7-dichloroindole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7Cl2NO |

|---|---|

Molecular Weight |

228.07 g/mol |

IUPAC Name |

1-(4,7-dichloro-1H-indol-3-yl)ethanone |

InChI |

InChI=1S/C10H7Cl2NO/c1-5(14)6-4-13-10-8(12)3-2-7(11)9(6)10/h2-4,13H,1H3 |

InChI Key |

OEJLGYNOCHTUHU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CNC2=C(C=CC(=C12)Cl)Cl |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 3 Acetyl 4,7 Dichloroindole

Reactivity of the Indole (B1671886) Nitrogen (N1)

The nitrogen atom of the indole ring (N1) possesses a lone pair of electrons and can act as a nucleophile. However, the electron-withdrawing nature of the chlorine atoms at the 4 and 7 positions is expected to decrease the electron density on the nitrogen, thereby reducing its nucleophilicity compared to unsubstituted indole. Despite this, the N1 position remains a key site for functionalization through alkylation and arylation reactions.

Alkylation and Arylation Reactions at N1

N-alkylation of indoles is a common strategy to introduce various functional groups and modify the properties of the parent molecule. For 3-Acetyl-4,7-dichloroindole, N-alkylation can be achieved under basic conditions to deprotonate the indole nitrogen, followed by reaction with an alkylating agent. The choice of base and reaction conditions is crucial to achieve selective N-alkylation over potential side reactions involving the acetyl group.

Similarly, N-arylation introduces an aryl group at the N1 position, a transformation often catalyzed by transition metals like copper or palladium. These reactions typically involve the coupling of the indole with an aryl halide. The steric and electronic properties of both the indole and the aryl halide can influence the efficiency of the N-arylation process. For instance, indoles bearing bulky N-aryl substituents can be prone to steric congestion, which may affect reaction yields masterorganicchemistry.com.

Formation of N-Substituted this compound Derivatives

The alkylation and arylation reactions at the N1 position lead to the formation of a diverse range of N-substituted this compound derivatives. These modifications can significantly alter the biological and physicochemical properties of the parent compound. The synthesis of such derivatives is a valuable tool in medicinal chemistry for structure-activity relationship (SAR) studies.

| Reagent Type | General Reaction Conditions | Product Type | Potential Influencing Factors |

| Alkyl Halides | Base (e.g., NaH, K2CO3) in an aprotic solvent (e.g., DMF, THF) | N-Alkyl-3-acetyl-4,7-dichloroindoles | Nature of the alkyl halide, strength of the base, reaction temperature |

| Aryl Halides | Transition metal catalyst (e.g., CuI, Pd(OAc)2), ligand, base (e.g., K2CO3, Cs2CO3) in a suitable solvent (e.g., DMF, Toluene) | N-Aryl-3-acetyl-4,7-dichloroindoles | Type of metal catalyst and ligand, electronic properties of the aryl halide |

Transformations Involving the 3-Acetyl Group

The 3-acetyl group is a versatile functional handle that can undergo a variety of chemical transformations, providing access to a wide array of derivatives. These reactions include those that leverage the carbonyl functionality and the acidity of the α-protons.

Keto-Enol Tautomerism and its Impact on Reactivity

Like other carbonyl compounds with α-hydrogens, this compound can exist in equilibrium between its keto and enol tautomers. The enol form possesses a nucleophilic α-carbon, which can react with various electrophiles. Generally, the keto form is the major tautomer at equilibrium for simple ketones masterorganicchemistry.com. However, factors such as solvent polarity and the potential for intramolecular hydrogen bonding can influence the position of this equilibrium masterorganicchemistry.comyoutube.com. The presence of the electron-withdrawing chloro-substituents may also have an effect on the acidity of the α-protons and thus the keto-enol equilibrium.

Condensation Reactions with Carbonyl Compounds

The α-protons of the acetyl group are acidic and can be removed by a base to generate an enolate. This enolate can then participate in condensation reactions with various carbonyl compounds, such as aldehydes and ketones. A common example is the aldol (B89426) condensation, which leads to the formation of α,β-unsaturated ketones, also known as chalcones when an aromatic aldehyde is used. These reactions are typically catalyzed by a base, such as sodium hydroxide connectjournals.com.

| Reactant | Catalyst/Conditions | Product Type |

| Aromatic Aldehydes | Base (e.g., NaOH) in a protic solvent (e.g., Methanol) | 1-(4,7-dichloro-1H-indol-3-yl)-3-arylprop-2-en-1-ones (Chalcones) |

| Ketones | Base (e.g., NaOH, LDA) | β-Hydroxy ketones or α,β-unsaturated ketones |

Reduction of the Acetyl Group to Alkyl or Hydroxyalkyl Derivatives

The carbonyl group of the 3-acetyl moiety can be reduced to either a hydroxyl group (hydroxyalkyl) or a methylene group (alkyl). The choice of reducing agent determines the outcome of the reaction. For the reduction to a secondary alcohol (1-(4,7-dichloro-1H-indol-3-yl)ethanol), mild reducing agents such as sodium borohydride (NaBH4) are typically employed. More powerful reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation under forcing conditions (e.g., Wolff-Kishner or Clemmensen reduction), are required to completely reduce the carbonyl to a methylene group, yielding 3-ethyl-4,7-dichloroindole.

| Reducing Agent | Product |

| Sodium Borohydride (NaBH4) | 1-(4,7-dichloro-1H-indol-3-yl)ethanol |

| Lithium Aluminum Hydride (LiAlH4) | 1-(4,7-dichloro-1H-indol-3-yl)ethanol |

| Wolff-Kishner (H2NNH2, KOH) or Clemmensen (Zn(Hg), HCl) Reduction | 3-Ethyl-4,7-dichloroindole |

Reactivity with Nitrogen-Containing Nucleophiles (e.g., Hydrazine Derivatives)

The 3-acetyl group of this compound serves as a key functional handle for derivatization, particularly through reactions with nitrogen-containing nucleophiles. The carbonyl carbon of the acetyl group is electrophilic and readily undergoes condensation reactions. Among the most significant of these are reactions with hydrazine and its derivatives, which provide a versatile route to pyrazole-containing heterocyclic systems. nih.govmdpi.com

The reaction of a 1,3-dicarbonyl compound, or an equivalent thereof, with a hydrazine derivative is a classic and widely used method for pyrazole synthesis. mdpi.com In the case of this compound, the acetyl group can act as one part of a dicarbonyl system or be converted into one. For instance, reaction with a base and an ester like diethyl oxalate can generate a 1,3-diketone in situ, which then undergoes cyclocondensation with a hydrazine. mdpi.com

The general mechanism involves the initial formation of a hydrazone by the reaction of the hydrazine with the acetyl carbonyl group. Subsequent intramolecular cyclization, followed by dehydration, leads to the formation of a stable, aromatic pyrazole ring fused or linked to the indole core. The specific outcome can be influenced by the reaction conditions and the nature of the hydrazine derivative used (e.g., hydrazine hydrate, phenylhydrazine, or thiosemicarbazide). researchgate.netbeilstein-journals.org This transformation is a powerful strategy for creating complex heterocyclic scaffolds from the relatively simple 3-acetylindole precursor.

| Reactant | Reagent | Reaction Type | Resulting Heterocycle | Typical Conditions |

|---|---|---|---|---|

| This compound | Hydrazine Hydrate (NH₂NH₂) | Cyclocondensation | Pyrazole-substituted indole | Ethanol, Reflux |

| This compound | Phenylhydrazine (PhNHNH₂) | Cyclocondensation (Knorr Synthesis) | N-Phenylpyrazole-substituted indole | Acetic Acid, Heat |

| This compound | Thiosemicarbazide (NH₂NHCSNH₂) | Condensation/Cyclization | Thiosemicarbazone, potentially leading to thiadiazole derivatives | Ethanol, catalytic acid |

Reactivity of the Dichloro-Substituted Aromatic Ring

The benzene (B151609) ring of the this compound scaffold is substituted with two chlorine atoms, which significantly influence its reactivity. Halogens are known to have a dual electronic effect: they are deactivating due to their electron-withdrawing inductive effect but are ortho-, para-directing in electrophilic aromatic substitution due to electron donation via resonance. uci.edu

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of aromatic systems, including indoles. wikipedia.org The indole nucleus is generally electron-rich and highly activated towards electrophiles, with substitution typically occurring at the C3 position. nih.govresearchgate.net Since the C3 position in this compound is already occupied by an acetyl group, further substitution would be directed to other positions.

Nucleophilic aromatic substitution (SNAr) provides a pathway to replace a leaving group, such as a halogen, on an aromatic ring with a nucleophile. libretexts.org This reaction is generally difficult and requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgnih.gov These activating groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. nih.gov

In this compound, the chlorine atoms at the C4 and C7 positions are potential sites for SNAr. The reactivity of these chlorine atoms towards nucleophilic displacement is dependent on the electronic activation provided by the rest of the molecule. The 3-acetyl group is an electron-withdrawing group, but its influence on the C4 and C7 positions is mediated through the indole ring system. For an SNAr reaction to be feasible without extremely harsh conditions, the aromatic system must be sufficiently electron-deficient. Given that the indole ring system is inherently electron-rich, the chlorine atoms in 4,7-dichloroindole derivatives are generally not activated enough to undergo SNAr reactions under standard conditions. The reaction typically requires a strongly electron-deficient aromatic system, such as a pyridine or a benzene ring substituted with multiple nitro groups. nih.govyoutube.com Therefore, nucleophilic aromatic substitution on the dichloro-substituted ring of this compound is considered unlikely to occur under conventional SNAr conditions.

Cycloaddition Reactions and Annulation Strategies Utilizing this compound

Cycloaddition and annulation reactions are powerful tools in organic synthesis for the construction of complex polycyclic systems. The this compound scaffold can be envisioned as a precursor for such transformations, primarily by leveraging the reactivity of the indole core or by modifying the 3-acetyl substituent.

One potential strategy involves the dearomative cycloaddition of the indole ring. For example, dearomative (4+3) cycloaddition reactions have been reported for 3-alkenylindoles, which react with oxyallyl cations to form complex cyclohepta[b]indoles. nih.govuchicago.edu To utilize this compound in such a reaction, the acetyl group would first need to be converted into an alkenyl group (e.g., via a Wittig reaction), transforming the substrate into a suitable diene component for the cycloaddition.

Another approach is the [4+2] cycloaddition, or Diels-Alder reaction. While the indole C2-C3 double bond can act as a dienophile, its reactivity is often low. nih.gov More commonly, the indole scaffold is modified to act as a diene. Alternatively, the 3-acetyl group can be elaborated into a diene or dienophile and participate in a cycloaddition that builds a new ring onto the indole core. For instance, conversion of the acetyl group to an α,β-unsaturated ketone would create a dienophile that could react with a suitable diene.

1,3-Dipolar cycloadditions represent another versatile annulation strategy. organic-chemistry.org For example, the acetyl group could be converted to an alkyne, which could then react with an azide (such as an azidocoumarin) in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a triazole-linked indole derivative. researchgate.net These strategies highlight the potential of this compound as a building block for constructing more elaborate, fused heterocyclic architectures.

| Reaction Type | Required Modification of Substrate | Potential Reaction Partner | Product Type |

|---|---|---|---|

| (4+3) Cycloaddition | Conversion of 3-acetyl to 3-alkenyl group (e.g., Wittig reaction) | Oxyallyl cation | Cyclohepta[b]indole derivative |

| [4+2] Cycloaddition (Diels-Alder) | Conversion of 3-acetyl to α,β-unsaturated ketone (dienophile) | Diene (e.g., 2,3-dimethyl-1,3-butadiene) | Fused carbocyclic ring system |

| 1,3-Dipolar Cycloaddition | Conversion of 3-acetyl to a terminal alkyne | Azide (e.g., benzyl azide) | 1,2,3-Triazole-substituted indole |

Advanced Spectroscopic Characterization for Structural Elucidation of 3 Acetyl 4,7 Dichloroindole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for a detailed mapping of the molecular structure.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of 3-acetyl-4,7-dichloroindole provides crucial information about the number, environment, and connectivity of protons in the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons, the N-H proton of the indole (B1671886) ring, and the methyl protons of the acetyl group.

The aromatic region typically displays two doublets, corresponding to the protons at the C-5 and C-6 positions of the indole ring. These protons form an AX spin system, and their coupling constant helps to confirm their ortho relationship. The proton at the C-2 position usually appears as a singlet or a narrowly split multiplet. The indole N-H proton signal is often broad and its chemical shift can be concentration and solvent dependent. The most upfield signal is a sharp singlet corresponding to the three equivalent protons of the acetyl methyl group.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| N-H | Variable (e.g., ~8.5-9.0) | Broad Singlet |

| H-2 | ~8.2 | Singlet |

| H-5 | ~7.2 | Doublet |

| H-6 | ~7.1 | Doublet |

| -COCH₃ | ~2.5 | Singlet |

| Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. |

Carbon-13 (¹³C) NMR Spectral Analysis and Correlation to Molecular Structure

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The spectrum will show a signal for the carbonyl carbon of the acetyl group at the downfield end (typically around 190-200 ppm). The aromatic carbons of the indole ring will appear in the range of approximately 110-140 ppm. The carbons directly attached to the chlorine atoms (C-4 and C-7) will have their chemical shifts influenced by the electronegativity of the halogen. The signal for the methyl carbon of the acetyl group will be found at the upfield end of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~195 |

| C-2 | ~135 |

| C-3 | ~118 |

| C-3a | ~130 |

| C-4 | ~128 |

| C-5 | ~122 |

| C-6 | ~120 |

| C-7 | ~125 |

| C-7a | ~136 |

| -COCH₃ | ~27 |

| Note: These are predicted values and may differ from experimental results. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignment

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a cross-peak between the signals of H-5 and H-6 would be expected, confirming their adjacent relationship on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively assign the signals for the C-2/H-2, C-5/H-5, and C-6/H-6 pairs, as well as the methyl carbon and its attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and piecing together the molecular fragments. For instance, correlations would be expected from the methyl protons to the carbonyl carbon (C=O) and the C-3 of the indole ring. The H-2 proton would likely show a correlation to C-3 and C-3a, while the H-5 proton might show correlations to C-3a, C-4, and C-7.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is used to determine the exact mass of the molecular ion with a high degree of accuracy. This allows for the determination of the elemental formula of the compound. The presence of two chlorine atoms in this compound will result in a characteristic isotopic pattern for the molecular ion peak, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1, which is a distinctive signature for dichlorinated compounds.

Table 3: HRMS Data for this compound (C₁₀H₇Cl₂NO)

| Ion Formula | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |

| [C₁₀H₇³⁵Cl₂NO + H]⁺ | 229.9932 | Typically within 5 ppm |

| [C₁₀H₇³⁵Cl³⁷ClNO + H]⁺ | 231.9903 | Typically within 5 ppm |

| [C₁₀H₇³⁷Cl₂NO + H]⁺ | 233.9873 | Typically within 5 ppm |

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure of the molecule. For this compound, common fragmentation pathways would likely involve the loss of the acetyl group or parts of it.

A prominent fragmentation would be the cleavage of the bond between the indole ring and the acetyl group, leading to the formation of a [M-CH₃CO]⁺ ion. Another possible fragmentation is the loss of a methyl radical, resulting in a [M-CH₃]⁺ ion. The fragmentation pattern, in conjunction with the exact mass measurement, provides unequivocal evidence for the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The method involves passing infrared radiation through a sample and measuring which wavelengths are absorbed. Molecules absorb specific frequencies of IR radiation that correspond to the vibrational energies of their chemical bonds.

For this compound, an IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups. The N-H stretch of the indole ring would typically appear as a sharp peak in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) group of the acetyl moiety would produce a strong, sharp absorption band around 1630-1680 cm⁻¹. Additionally, C-H stretching vibrations from the aromatic ring and the methyl group would be observed, typically in the 2850-3100 cm⁻¹ range. The C-Cl bonds would exhibit stretching vibrations in the fingerprint region, generally below 800 cm⁻¹.

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

|---|---|---|

| N-H (Indole) | 3300 - 3500 | Stretching |

| C-H (Aromatic/Alkyl) | 2850 - 3100 | Stretching |

| C=O (Acetyl) | 1630 - 1680 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-N (Indole) | 1200 - 1350 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly its conjugated systems.

The indole ring system in this compound contains a conjugated π-electron system. A UV-Vis spectrum of this compound would likely display multiple absorption bands. Indole itself typically shows two main absorption bands: one around 270-290 nm (the ¹Lₐ band) and another around 210-220 nm (the ¹Bₐ band). The presence of the acetyl group and the two chlorine atoms would be expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima due to their influence on the electronic distribution within the indole ring. The acetyl group, in particular, extends the conjugation, which typically results in absorption at longer wavelengths.

Table 2: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Electronic Transition | Predicted λmax (nm) | Chromophore |

|---|---|---|

| π → π* | ~220 - 240 | Indole Ring System |

| π → π* | ~280 - 310 | Extended Conjugated System |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The atoms in the crystal lattice diffract the X-rays into a specific pattern of spots. By analyzing the positions and intensities of these spots, a detailed 3D model of the molecule's electron density can be constructed, revealing exact bond lengths, bond angles, and intermolecular interactions.

If a suitable single crystal of this compound were analyzed, X-ray crystallography would provide unambiguous confirmation of its molecular structure. It would reveal the planarity of the indole ring, the orientation of the acetyl group relative to the ring, and the precise locations of the chlorine atoms at the 4- and 7-positions. Furthermore, the analysis would detail the crystal packing, showing how individual molecules interact with each other in the solid state through forces such as hydrogen bonding (involving the indole N-H) and van der Waals interactions. This information is crucial for understanding the compound's physical properties and its interactions in a biological context.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Description |

|---|---|

| Crystal System | The geometric shape of the unit cell (e.g., Monoclinic, Orthorhombic). |

| Space Group | The symmetry elements of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell edges. |

| Z | The number of molecules per unit cell. |

| Bond Lengths (Å) | Precise distances between bonded atoms. |

| Bond Angles (°) | Angles formed by three connected atoms. |

Computational Chemistry and Molecular Modeling Studies of 3 Acetyl 4,7 Dichloroindole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the intrinsic properties of 3-Acetyl-4,7-dichloroindole at the atomic level.

Electronic Structure Elucidation and Molecular Orbital Analysis

The electronic structure of this compound is fundamental to its reactivity and physical properties. The indole (B1671886) ring system is inherently electron-rich, a feature that is modulated by the presence of substituents. The acetyl group at the 3-position acts as an electron-withdrawing group through resonance, while the chloro groups at the 4 and 7-positions are also electron-withdrawing due to their inductive effects.

Molecular orbital (MO) analysis provides a quantum mechanical picture of the electron distribution. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate the molecule's behavior in chemical reactions. In substituted indoles, the HOMO is typically a π-orbital delocalized over the indole ring, indicating that the molecule is likely to act as a nucleophile in reactions. The LUMO is also a π*-orbital, and its energy and localization are influenced by the electron-withdrawing substituents.

The energy gap between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the electron-withdrawing acetyl and chloro groups are expected to lower the energies of both the HOMO and LUMO, with a potentially significant effect on the HOMO-LUMO gap.

Table 1: Hypothetical Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -1.5 | π*-orbital, delocalized over the indole ring and acetyl group |

| HOMO | -6.8 | π-orbital, primarily localized on the indole ring |

Note: The values in this table are illustrative and based on general trends for substituted indoles. Actual values would require specific DFT calculations.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational methods are highly effective in predicting spectroscopic data, which can aid in the identification and characterization of this compound.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. researchgate.net These calculations involve determining the magnetic shielding tensors for each nucleus in the molecule. By comparing the calculated shielding of the target molecule to that of a reference compound (e.g., tetramethylsilane), the chemical shifts can be predicted with a high degree of accuracy. nih.govnih.gov For this compound, the electron-withdrawing nature of the acetyl and chloro substituents would be expected to cause downfield shifts for the protons and carbons in their vicinity.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| H1 (N-H) | 8.5 - 9.5 |

| H2 | 8.0 - 8.5 |

| H5 | 7.2 - 7.6 |

| H6 | 7.0 - 7.4 |

Note: These are estimated ranges based on known substituent effects on the indole ring.

IR Vibrational Frequencies: Infrared (IR) spectroscopy is a powerful technique for identifying functional groups in a molecule. Computational methods can calculate the vibrational frequencies corresponding to the normal modes of vibration. researchgate.net For this compound, key predicted vibrational frequencies would include the N-H stretch, the C=O stretch of the acetyl group, and various C-C and C-H vibrations of the indole ring, as well as the C-Cl stretches.

Table 3: Predicted Key IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H stretch | 3300 - 3400 |

| C=O stretch (acetyl) | 1650 - 1680 |

| C=C stretch (aromatic) | 1550 - 1620 |

Note: These are typical frequency ranges for the specified functional groups.

Conformational Analysis and Energy Minimization

The 3-acetyl group can rotate around the C3-C(O) bond, leading to different conformations. Conformational analysis aims to identify the most stable arrangement of atoms in a molecule. By systematically rotating the acetyl group and calculating the potential energy at each angle, a potential energy surface can be generated. Energy minimization calculations can then identify the global minimum energy conformation, which is the most stable and likely to be the predominant form of the molecule. walisongo.ac.id For this compound, the most stable conformation is likely to be one where the steric hindrance between the acetyl group and the rest of the molecule is minimized.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the transition states and energy barriers that govern the reaction pathways. nih.govresearchgate.net

Transition State Analysis for Key Synthetic Transformations

The synthesis of this compound likely involves electrophilic substitution on a 4,7-dichloroindole precursor. Computational methods can be used to model these reactions and identify the transition state structures. The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. By analyzing the geometry and electronic structure of the transition state, chemists can understand the factors that favor a particular reaction pathway. For electrophilic acylation of 4,7-dichloroindole, the transition state would involve the formation of a sigma complex (Wheland intermediate), and its stability would be influenced by the electronic effects of the chloro substituents. ic.ac.uk

Energy Profiles of Reaction Pathways

Table 4: Hypothetical Energy Profile Data for the Acylation of 4,7-dichloroindole

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (4,7-dichloroindole + acylating agent) | 0 |

| Transition State (attack at C3) | +15 |

| Wheland Intermediate (at C3) | +5 |

| Transition State (proton loss) | +10 |

Note: These values are illustrative and represent a plausible energy profile for an exergonic electrophilic substitution reaction.

Molecular Docking and Ligand-Target Interaction Prediction

Information regarding the molecular docking of this compound with non-human biological targets such as enzyme active sites or specific protein binding domains is not available in the public domain. Molecular docking simulations are typically performed to predict the preferred orientation of a ligand when bound to a target protein. These studies provide insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Without experimental or computational data, a detailed analysis of these interactions for this compound cannot be constructed.

Molecular Dynamics Simulations to Investigate Intermolecular Interactions

Similarly, there are no published molecular dynamics (MD) simulation studies for this compound. MD simulations are a powerful tool used to understand the dynamic behavior of molecules over time. These simulations could provide valuable information on the conformational changes of the compound and its interactions with surrounding molecules, such as solvent or a target protein, offering a deeper understanding of its intermolecular interaction profile. The absence of such studies for this compound means that a detailed discussion on this topic is not possible.

Investigation of Biological Activities and Mechanistic Pathways of 3 Acetyl 4,7 Dichloroindole and Its Derivatives

In Vitro Cellular Activity Studies and Molecular Mechanisms

There is no available information in the scientific literature concerning the in vitro cellular activities or the molecular mechanisms of 3-Acetyl-4,7-dichloroindole.

No studies documenting the antiproliferative effects of this compound on any specific tumor cell lines were identified.

No data from cell viability assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) for this compound has been reported.

There are no mechanistic studies available that elucidate the cytotoxic effects of this compound, including any potential for apoptosis induction or cell cycle arrest.

No research has been published detailing the antimicrobial properties of this compound against any pathogenic bacteria or fungi.

No data on the Minimum Inhibitory Concentration (MIC) of this compound against any microbial strains has been reported.

There is no information available regarding the molecular targets of this compound within microorganisms.

Enzyme Inhibition Studies (e.g., protein kinase, oxidoreductase inhibition)

While direct studies on the enzyme inhibitory activity of this compound are not extensively documented in publicly available research, the broader class of indole (B1671886) derivatives has been a significant area of investigation for potential enzyme inhibitors. nih.govresearchgate.net Research into structurally related compounds can provide insights into the potential bioactivity of the this compound scaffold.

For instance, a derivative of indole-3-carbinol, (3-chloroacetyl)-indole (3CAI), has been identified as a specific inhibitor of AKT kinase (also known as Protein Kinase B), a serine/threonine kinase crucial in cell proliferation and survival pathways. nih.gov In a competitive kinase assay screening against 85 different kinases, 3CAI demonstrated notable specificity for AKT. nih.gov Further in vitro kinase assays confirmed that 3CAI at a concentration of 1 μM effectively suppressed AKT1 kinase activity, while other kinases such as MEK1, JNK1, ERK1, and TOPK were unaffected. nih.gov This highlights the potential for substituted indoles to act as specific enzyme inhibitors.

Additionally, other indole derivatives have been explored as inhibitors for various enzymes. Indole-3-butyric acid derivatives have been synthesized and evaluated as potent histone deacetylase (HDAC) inhibitors, with some compounds exhibiting IC50 values in the nanomolar range against HDAC1, HDAC3, and HDAC6. Indole alkaloids have also been investigated for their potential to inhibit acetylcholinesterase, an enzyme relevant in neurodegenerative diseases. rsc.org

These examples demonstrate the capacity of the indole core structure to be modified to achieve specific enzyme inhibition. However, it is crucial to note that the specific substitution pattern, such as the 3-acetyl group and the 4,7-dichloro substitutions in this compound, would significantly influence its biological target and inhibitory potency. Without direct experimental data, the enzyme inhibition profile of this compound remains speculative.

Kinetic Analysis of Enzyme-Ligand Interactions

Detailed kinetic analyses are essential to understand the mechanism of enzyme inhibition. Such studies determine parameters like the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). For the AKT inhibitor (3-chloroacetyl)-indole, while its specificity was established, detailed kinetic parameters were not provided in the initial screening reports. nih.gov

In studies of other enzyme inhibitors, kinetic analysis has been crucial. For example, in the investigation of phlorotannins as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, enzyme kinetics were used to determine the mode of inhibition. e-nps.or.kr Lineweaver-Burk and Dixon plots are commonly employed for this purpose. e-nps.or.kr For a novel inhibitor, such analyses would be necessary to elucidate how this compound interacts with its putative enzyme target. This would involve measuring reaction rates at various substrate and inhibitor concentrations to determine the nature of the enzyme-inhibitor complex.

Structural Basis of Inhibition (e.g., co-crystallization studies)

Understanding the structural basis of enzyme inhibition provides a detailed picture of the molecular interactions driving the inhibitory effect. Techniques like X-ray co-crystallography and computational molecular docking are used to visualize the binding of an inhibitor to the active site or an allosteric site of an enzyme.

For newly discovered inhibitors, molecular docking is often used to predict the binding mode and interactions with the target protein. e-nps.or.kr For instance, in the study of acridone derivatives as inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), molecular docking was used alongside fluorescence binding studies and isothermal titration calorimetry to confirm the interaction and determine binding affinity. nih.gov

In the absence of experimental studies on this compound, one can only hypothesize that its dichloro-substituted benzene (B151609) ring and the 3-acetyl group would form specific hydrogen bonds, hydrophobic interactions, or halogen bonds with the amino acid residues of a target enzyme's binding pocket. To confirm this, co-crystallization of this compound with a target enzyme would be required to provide a high-resolution structure of the complex.

Antioxidant Capacity Investigations (e.g., radical scavenging assays)

Indole compounds, as a class, are recognized for their antioxidant properties, which are often attributed to the nitrogen-containing heterocyclic ring that can donate a hydrogen atom to scavenge free radicals. nih.govresearchgate.net Various 3-substituted indole derivatives have shown promise as antioxidants. researchgate.net

Common assays to evaluate antioxidant capacity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. For example, a study on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide demonstrated significant antioxidant activity in such assays. nih.gov

Table 1: Examples of Antioxidant Activity in Structurally Related Compound Classes This table is for illustrative purposes to show typical data obtained from antioxidant assays for related compound classes, as specific data for this compound is not available.

| Compound Class | Assay | Results |

| Organoselenium-indole hybrids | DPPH Radical Scavenging | Up to 96% scavenging activity |

| Organoselenium-indole hybrids | ABTS Radical Scavenging | Up to 92% scavenging activity |

| Hydrazone derivatives | MDA-MB-231 cell viability | Reduction up to 46.2 ± 5.0% |

Data is generalized from studies on indole derivatives and does not represent this compound. researchgate.netnih.gov

Role as a Plant Growth Regulator or Modulator (if applicable to indole auxins)

The most well-known indole-based plant growth regulators belong to the auxin class of hormones, with indole-3-acetic acid (IAA) being the most common naturally occurring auxin. made-in-china.commade-in-china.com Auxins are fundamental to nearly every aspect of plant growth and development. frontiersin.org The chemical structure of the side chain at the 3-position of the indole ring is critical for auxin activity. In IAA, this is an acetic acid moiety (-CH2COOH).

This compound possesses an acetyl group (-COCH3) at the 3-position. This structural difference makes it unlikely to function as a classical auxin through the same mechanisms as IAA. The TIR1/AFB receptor complex, which mediates the primary auxin signaling pathway, specifically recognizes the carboxyl group of the acetic acid side chain of IAA.

While there is no direct evidence to suggest that this compound acts as a plant growth regulator, the study of other halogenated indoles provides context.

Influence on Plant Hormone Homeostasis and Signaling Pathways

The naturally occurring chlorinated auxin, 4-chloroindole-3-acetic acid (4-Cl-IAA), is found in some plant species and exhibits higher activity in certain bioassays than IAA. oup.com 4-Cl-IAA is known to influence plant hormone homeostasis and signaling pathways, particularly the interplay between auxin and other hormones like ethylene and gibberellins. nih.govnih.gov

In pea, for example, 4-Cl-IAA stimulates pericarp growth and gibberellin (GA) biosynthesis, while also inhibiting the ethylene response in a manner that mimics the presence of seeds. nih.govnih.gov This indicates a complex regulatory role for chlorinated indoles in plant development. The signaling pathways for plant hormones are interconnected, and changes in one pathway can have cascading effects on others. nih.gov

Given that this compound is also a chlorinated indole, it could potentially interact with plant signaling pathways, although not necessarily as a direct auxin mimic. Its effects, if any, on plant hormone homeostasis would need to be determined experimentally. Without such studies, its role in this context remains unknown.

Effects on Specific Plant Processes at the Molecular Level (e.g., gene expression, metabolic pathways)

The effects of auxins on plant processes are mediated by changes in gene expression. In the canonical auxin signaling pathway, IAA binding to the TIR1/AFB receptor leads to the degradation of Aux/IAA transcriptional repressors, thereby de-repressing Auxin Response Factors (ARFs) that regulate the expression of auxin-responsive genes.

Studies on 4-Cl-IAA in pea have shown that it can regulate the expression of genes involved in ethylene biosynthesis and signaling. nih.govnih.gov For example, 4-Cl-IAA was found to significantly increase the expression of PsACS1, a gene encoding an enzyme for the synthesis of the ethylene precursor ACC. nih.govnih.gov It also modulates the expression of ethylene receptor and signaling genes. nih.gov

There is no available research on the effects of this compound on gene expression or metabolic pathways in plants. Investigating its impact would involve transcriptomic studies (e.g., RNA-seq) and metabolomic analyses of plants treated with the compound to identify any changes in gene expression profiles and metabolic pathways.

Potential Non Biological Applications of 3 Acetyl 4,7 Dichloroindole Derivatives

Applications in Materials Science (e.g., organic semiconductors, functional polymers)

The exploration of indole (B1671886) derivatives in materials science has revealed their promise in the development of novel organic electronic materials. The halogenation of organic semiconductors is a known strategy to modulate their electronic properties. Introducing halogen atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is advantageous for creating n-type materials for organic field-effect transistors (OFETs) and other electronic devices. researchgate.netresearchgate.net The presence of two chlorine atoms in 3-acetyl-4,7-dichloroindole derivatives could therefore be exploited to fine-tune the bandgap and charge transport characteristics of resulting materials.

Furthermore, indole-containing polymers have been synthesized and shown to possess valuable properties such as good thermal stability and strong solid-state fluorescence. rsc.orgresearchgate.net These polymers, known as polyindoles, have customizable electrical conductivity, photoluminescence, and redox activity. researchgate.net Derivatives of this compound could serve as monomers for the synthesis of functional polymers. The resulting polymers might exhibit enhanced properties due to the specific substitution pattern, potentially leading to applications in organic light-emitting diodes (OLEDs), sensors, and photorefractive materials. acs.org The synthesis of poly(N-arylene diindolylmethane)s, for instance, has produced high molecular weight polymers with good thermal stability and electroactivity, suggesting a viable route for creating new functional polymers from indole derivatives. rsc.org

Table 1: Potential Applications of this compound Derivatives in Materials Science

| Application Area | Potential Role of this compound Derivatives | Key Structural Features |

| Organic Semiconductors | As n-type or p-type materials in organic field-effect transistors (OFETs) | Dichloro substitution for tuning HOMO/LUMO levels |

| Functional Polymers | Monomers for the synthesis of polymers with tailored electronic and optical properties | Indole core for polymerization and functionalization |

| Organic Light-Emitting Diodes (OLEDs) | As emissive or charge-transporting layers | Potential for strong solid-state fluorescence |

| Photorefractive Materials | As components of photorefractive polymer composites | Indole-based chromophores can exhibit nonlinear optical activity |

Use as Precursors for Novel Dyes and Colorants

The indole scaffold is a fundamental component of many natural and synthetic dyes, with indigo being a historically significant example. wikipedia.orgbritannica.com The chemistry of indole derivatives has been extensively explored for the creation of new dyestuffs. openmedicinalchemistryjournal.com Indole-based organic dyes have been successfully used as sensitizers in dye-sensitized solar cells (DSSCs), demonstrating efficient photon-to-electron conversion. acs.orgresearchgate.net

Derivatives of this compound could serve as valuable precursors for the synthesis of novel dyes and colorants. The acetyl group provides a reactive site for further chemical modifications, allowing for the extension of the conjugated system and the introduction of various donor and acceptor groups. This "push-pull" architecture is crucial for creating chromophores with intense absorption in the visible and near-infrared regions. acs.org The dichloro substituents can influence the color of the resulting dye by modifying the electronic structure of the indole core. Furthermore, halogenated indoles can be used in enzymatic methods to synthesize indigoid dyes, including analogs of Tyrian purple. mdpi.com

Table 2: Potential of this compound Derivatives as Dye Precursors

| Dye Class | Synthetic Strategy | Potential Properties of Resulting Dyes |

| Azo Dyes | Diazotization and coupling reactions involving the indole nucleus | Tunable colors depending on the coupling component |

| Methine Dyes | Condensation reactions of the acetyl group with active methylene compounds | Strong absorption and fluorescence in the visible/NIR region |

| Indigoid Dyes | Enzymatic or chemical oxidation and dimerization | Potentially novel colors and improved stability |

| Dyes for DSSCs | Incorporation into D-π-A structures | Enhanced light-harvesting efficiency and power conversion |

Applications in Analytical Chemistry (e.g., as chemical probes, standards)

Indole derivatives have gained significant attention in analytical chemistry, particularly as fluorescent probes for the detection of various analytes and for pH sensing. mdpi.com The inherent fluorescence of the indole ring can be modulated by the introduction of specific functional groups that interact with target molecules or ions. Halogenated indoles have been investigated for their potential as chemical probes. researchgate.net

Derivatives of this compound could be developed into novel analytical tools. The acetyl and chloro substituents can influence the photophysical properties of the indole core, potentially leading to probes with enhanced sensitivity and selectivity. For instance, these derivatives could be functionalized to create chemosensors for metal ions or anions. The electron-withdrawing nature of the substituents might also make them suitable as analytical standards in various chromatographic techniques for the quantification of related compounds in complex matrices. The synthesis of fluorescent indole probes is an active area of research, with applications in biological imaging and environmental monitoring. mdpi.com

Table 3: Potential Analytical Chemistry Applications of this compound Derivatives

| Application | Design Principle | Potential Advantages |

| Fluorescent Probes | Modification of the indole core to include a recognition moiety for a specific analyte | High sensitivity and selectivity, potential for ratiometric sensing |

| pH Sensors | Exploiting the protonation/deprotonation of the indole nitrogen or other functional groups | Colorimetric or fluorometric response to changes in pH |

| Analytical Standards | Use as a reference compound in chromatographic methods (e.g., HPLC, GC) | High purity and well-defined structure for accurate quantification |

| Chemical Probes for Bioimaging | Functionalization with targeting ligands for specific cellular components | Visualization of biological processes in living cells |

Future Research Directions and Unexplored Avenues for 3 Acetyl 4,7 Dichloroindole

Development of Novel Stereoselective Synthetic Routes

While the synthesis of various substituted indoles is well-established, the development of stereoselective routes to derivatives of 3-acetyl-4,7-dichloroindole remains a critical area for future investigation. The creation of chiral centers, particularly at the α-position of the acetyl group or through dearomatization of the indole (B1671886) core, could lead to compounds with enhanced biological specificity.

Future efforts could focus on:

Asymmetric Hydrogenation: The reduction of the acetyl carbonyl group to a hydroxyl group can be achieved using chiral catalysts, such as those based on ruthenium or rhodium, to produce enantiomerically enriched alcohols. These chiral alcohols could serve as valuable intermediates for more complex molecules.

Chiral Auxiliaries: The use of chiral auxiliaries attached to the indole nitrogen could direct the stereoselective addition of nucleophiles to the acetyl group or other positions on the indole ring.

Organocatalysis: Chiral organocatalysts could be employed for stereoselective transformations of the acetyl group, such as aldol (B89426) or Mannich reactions, to introduce new stereocenters with high enantioselectivity.

A hypothetical stereoselective reduction of the acetyl group is presented in the table below:

| Reactant | Catalyst | Product (Enantiomer) | Potential Application |

| This compound | (S)-Ru(BINAP)Cl₂ | (S)-1-(4,7-dichloro-1H-indol-3-yl)ethanol | Chiral building block for asymmetric synthesis |

| This compound | (R)-Ru(BINAP)Cl₂ | (R)-1-(4,7-dichloro-1H-indol-3-yl)ethanol | Enantiomer for comparative biological studies |

Exploration of Advanced Catalytic Systems for Functionalization

The inherent reactivity of the indole scaffold, coupled with the electronic effects of the dichloro- and acetyl-substituents, makes this compound an ideal candidate for advanced catalytic functionalization. Modern cross-coupling and C-H activation strategies could unlock a vast chemical space of novel derivatives.

Key research avenues include:

C-H Functionalization: Transition metal-catalyzed C-H activation at the C2, C5, and C6 positions of the indole ring would enable the introduction of a wide range of functional groups (e.g., aryl, alkyl, and heteroaryl moieties) without the need for pre-functionalization. nih.govchemrxiv.org Recent advances in copper-catalyzed C5-alkylation of indoles could be particularly relevant. bioengineer.org

Cross-Coupling Reactions: The chlorine atoms at the C4 and C7 positions can potentially be leveraged in palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, to introduce further diversity.

Carbonylative Chemistry: Carbonylative approaches could be explored to transform the C-Cl bonds or to functionalize the indole nucleus, leading to the synthesis of complex heterocyclic systems. beilstein-journals.org

The following table outlines potential catalytic functionalization reactions:

| Position | Reaction Type | Catalyst System | Potential New Functional Group |

| C2 | C-H Arylation | Pd(OAc)₂/Ligand | Phenyl, Pyridyl |

| C5 | C-H Alkylation | Cu/Ag catalyst | Malonate esters |

| C4/C7 | Suzuki Cross-Coupling | Pd(PPh₃)₄/Base | Boronic acid derivatives |

Integration into Complex Molecular Architectures and Hybrid Systems

The this compound core could serve as a valuable building block for the synthesis of more complex molecular architectures and hybrid molecules with potential therapeutic or material applications. The indole framework is a common feature in numerous natural products and pharmacologically active compounds. nih.govnih.gov

Future research could explore:

Natural Product Analogs: The incorporation of the this compound moiety into scaffolds inspired by natural products, such as marine alkaloids, could lead to novel compounds with enhanced biological activity.

Hybrid Molecules: The fusion of the this compound core with other pharmacophores (e.g., chalcones, quinolines, or other heterocyclic systems) could result in hybrid molecules with multi-target biological activity. mdpi.com

Polymer and Material Science: The incorporation of this functionalized indole into polymeric structures or organic materials could lead to novel properties, such as enhanced thermal stability, conductivity, or photophysical characteristics.

Deeper Mechanistic Understanding of Molecular Interactions in Biological Systems

Given the prevalence of halogenated indoles in biologically active compounds, a deeper understanding of how this compound and its derivatives interact with biological targets is crucial. The chlorine atoms can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding. nih.gov

Areas for future investigation include:

Target Identification: Screening of this compound and its derivatives against a panel of biological targets, such as kinases, proteases, and nuclear receptors, could identify potential therapeutic applications. The structural similarity to known kinase inhibitors suggests this as a promising starting point.

Structural Biology: Co-crystallization of active derivatives with their biological targets would provide detailed insights into the binding mode and the role of the chlorine and acetyl substituents in molecular recognition.

Biophysical Studies: Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) could be used to quantify the binding affinity and thermodynamics of ligand-receptor interactions.

Computational Design of New Derivatives with Tuned Properties

Computational chemistry and molecular modeling offer powerful tools for the rational design of new this compound derivatives with optimized properties. indexcopernicus.com These in silico methods can guide synthetic efforts and prioritize compounds for biological evaluation. nih.gov

Future computational studies could focus on:

Molecular Docking: Docking studies of virtual libraries of this compound derivatives against known drug targets can help to identify promising candidates and predict their binding modes.

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to study the electronic properties of the molecule, including the impact of the substituents on the reactivity and intermolecular interactions, such as halogen bonding. mdpi.com

Pharmacophore Modeling: Based on the structure of known active compounds, pharmacophore models can be developed to guide the design of new derivatives with improved potency and selectivity.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process.

Q & A

Q. What are the established synthetic routes for 3-Acetyl-4,7-dichloroindole, and what challenges arise during synthesis?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or condensation reactions. For example, Friedel-Crafts acylation of 4,7-dichloroindole derivatives with acetylating agents (e.g., acetic anhydride) in the presence of Lewis acids like AlCl₃ is a common approach. However, regioselectivity issues may arise due to competing reaction sites on the indole ring . Protective groups (e.g., N-benzenesulfonyl) can improve regioselectivity, as demonstrated in analogous indole acylations . Condensation reactions with precursors like 4,7-dichloroquinoline and tryptamine derivatives under controlled temperatures (0°C to 80°C) also yield intermediates that can be hydrolyzed or acetylated .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : To confirm regiochemistry and acetyl group placement. Chlorine atoms influence chemical shifts, requiring careful interpretation .

- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.

- HPLC : To assess purity, especially when using standards with ≥97.5% purity as benchmarks .

- X-ray Crystallography : For absolute configuration determination if single crystals are obtainable .

Q. How can researchers ensure the purity of this compound post-synthesis?

- Methodological Answer : Purification often involves column chromatography (silica gel, gradient elution) or recrystallization from solvents like ethanol. Purity is validated via HPLC with UV detection at 254 nm, comparing retention times to certified analytical standards . For hygroscopic or temperature-sensitive batches, storage at 0°C–6°C is recommended to prevent degradation .

Advanced Research Questions

Q. How can low regioselectivity in Friedel-Crafts acylation of 4,7-dichloroindole derivatives be mitigated?

- Methodological Answer : Strategies include:

- Protective Group Chemistry : Using N-benzenesulfonyl groups to block competing reaction sites, as shown in 3-acetylindole syntheses .

- Lewis Acid Optimization : Substituting AlCl₃ with milder catalysts (e.g., FeCl₃) to reduce side reactions .

- Solvent Control : Non-polar solvents (e.g., chlorobenzene) improve selectivity by stabilizing intermediates .

- Reaction Monitoring : Real-time TLC or in-situ IR spectroscopy to track acylation progress .

Q. What experimental design considerations are critical for evaluating the bioactivity of this compound?

- Methodological Answer :

- Dose-Response Studies : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to identify IC₅₀ values. Include positive controls (e.g., known enzyme inhibitors) .

- Cell Line Selection : Prioritize lines expressing target receptors (e.g., cancer models for antiproliferative assays) .

- Data Triangulation : Combine assays (e.g., enzymatic inhibition, cell viability, and molecular docking) to validate mechanisms .

Q. How should researchers address contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Systematically compare methodologies (e.g., assay conditions, compound purity) across studies .

- Reproducibility Checks : Replicate experiments under standardized conditions (pH, temperature, solvent systems) .

- Structural Confirmation : Verify compound identity via NMR and MS to rule out batch-specific impurities .

Q. What strategies optimize the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to elevated temperatures (40°C–60°C) and humidity (75% RH) for 4–8 weeks, monitoring degradation via HPLC .

- Lyophilization : For long-term storage, lyophilize aliquots and store under inert gas (argon) at -20°C .

- Light Sensitivity Tests : UV-vis spectroscopy to detect photodegradation products; use amber vials if light-sensitive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.